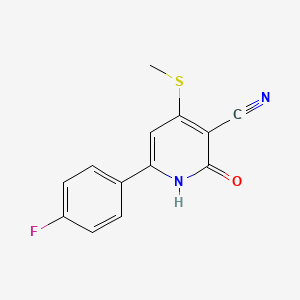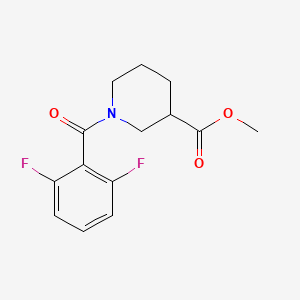
1-(2-aminoanilino)-2,3,4,4a-tetrahydro-9H-xanthen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Aminoanilino)-2,3,4,4a-tetrahydro-9H-xanthen-9-one is a complex organic compound that belongs to the class of xanthene derivatives. This compound is characterized by its unique structure, which includes an aminoaniline group attached to a tetrahydro-xanthenone core. Xanthene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
The synthesis of 1-(2-aminoanilino)-2,3,4,4a-tetrahydro-9H-xanthen-9-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of 4-(2-aminoanilino)-2-benzylthiopyrimidine. The process begins with the reaction of 2-thiouracil with benzyl chloride in the presence of a base to form 2-benzylthiouracil. This intermediate is then chlorinated with phosphorus oxychloride to yield 4-chloro-2-benzylthiopyrimidine. The subsequent reaction with ortho-phenylenediamine in methanol under reflux conditions produces 4-(2-aminoanilino)-2-benzylthiopyrimidine .
Análisis De Reacciones Químicas
1-(2-Aminoanilino)-2,3,4,4a-tetrahydro-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminoaniline group, where reagents like alkyl halides or acyl chlorides are used.
Cyclization: The compound can undergo cyclization reactions to form more complex structures, such as benzimidazoles and benzodiazepines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, treatment with polyphosphoric acid can yield cyclohepta[1’,2’:4,5]pyrrolo[1,2-a]benzimidazole .
Aplicaciones Científicas De Investigación
1-(2-Aminoanilino)-2,3,4,4a-tetrahydro-9H-xanthen-9-one has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives are studied for their potential antitumor, antimicrobial, and antifungal properties.
Materials Science: Xanthene derivatives are used in the development of dyes and sensors due to their photophysical properties.
Biological Research: The compound is investigated for its role as a ligand in various biochemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-aminoanilino)-2,3,4,4a-tetrahydro-9H-xanthen-9-one involves its interaction with specific molecular targets. For instance, it may act as an agonist or inhibitor of certain enzymes or receptors. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar compounds to 1-(2-aminoanilino)-2,3,4,4a-tetrahydro-9H-xanthen-9-one include other xanthene derivatives and aminoaniline-containing molecules. These compounds share structural similarities but may differ in their biological activities and applications. For example:
2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile: Known for its antitumor and antimicrobial properties.
4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide: Studied for its potential as a treatment for psychotic disorders.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical reactions and applications in various scientific fields.
Propiedades
Fórmula molecular |
C19H18N2O2 |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
1-(2-aminoanilino)-2,3,4,4a-tetrahydroxanthen-9-one |
InChI |
InChI=1S/C19H18N2O2/c20-13-7-2-3-8-14(13)21-15-9-5-11-17-18(15)19(22)12-6-1-4-10-16(12)23-17/h1-4,6-8,10,17,21H,5,9,11,20H2 |
Clave InChI |
MWAZUOMVQNNBHM-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(=C(C1)NC3=CC=CC=C3N)C(=O)C4=CC=CC=C4O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2,4-Dimethylphenyl)sulfonyl]-4-[(4-methyl-1-piperidinyl)carbonyl]piperazine](/img/structure/B13374733.png)
![N-(4-{[(5-amino-1,3,4-thiadiazol-2-yl)methyl]sulfanyl}phenyl)acetamide](/img/structure/B13374743.png)

![Methyl 3-{[2-(methoxycarbonyl)-3-pyridinyl]disulfanyl}-2-pyridinecarboxylate](/img/structure/B13374756.png)
![N-(4-methoxyphenyl)-5-chloro-7-methyl-1,1',2,2',5',6',7',7'a-octahydro-2-oxospiro[indole-3,3'-pyrrolizine]-2'-carboxamide](/img/structure/B13374764.png)
![{[3-acetyl-6-bromo-2-methyl-1-(4-methylphenyl)-1H-indol-5-yl]oxy}acetonitrile](/img/structure/B13374785.png)

![N-(2-fluorophenyl)-2-[2-(1H-indol-3-yl)ethyl]-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B13374797.png)
![5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-[(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374800.png)
![4-(3-chloro-4-methoxybenzoyl)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374802.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4,5-dihydronaphtho[2,1-d][1,3]thiazol-2-yl)acetamide](/img/structure/B13374817.png)
![(2-{[(2-Hydroxyethyl)amino]methyl}phenoxy)acetic acid](/img/structure/B13374820.png)
